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Compound of Interest

Compound Name:
5-methyl-1,3-oxazole-4-carboxylic

Acid

Cat. No.: B011015 Get Quote

Introduction
5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound of significant

interest in medicinal chemistry and drug development. As a substituted oxazole, it serves as a

crucial building block for the synthesis of more complex molecules with potential therapeutic

activities. The precise characterization of its structure, purity, and physicochemical properties is

a non-negotiable prerequisite for its use in research and development, ensuring reproducibility,

safety, and efficacy in downstream applications.

This guide provides a comprehensive suite of analytical methodologies for the definitive

characterization of 5-methyl-1,3-oxazole-4-carboxylic acid. The protocols herein are

designed for researchers, quality control analysts, and drug development professionals,

offering a framework for robust and reliable analysis. We will delve into chromatographic,

spectroscopic, and thermal techniques, explaining the causality behind each method and

providing step-by-step protocols for implementation.

Physicochemical and Structural Properties
A foundational step in characterization is the confirmation of basic physical properties and

molecular structure. This data serves as the initial checkpoint for sample identity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b011015?utm_src=pdf-interest
https://www.benchchem.com/product/b011015?utm_src=pdf-body
https://www.benchchem.com/product/b011015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 103879-58-9 [1]

Molecular Formula C₅H₅NO₃ [1]

Molecular Weight 127.10 g/mol [1]

Appearance
Faint beige to yellow crystalline

powder
[1]

Purity ≥95 - 98% (typical) [1]

Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity

of non-volatile organic compounds. By employing a reverse-phase (RP) method, we can

effectively separate the target analyte from synthesis-related impurities, isomers (such as 5-

methyl-1,2-oxazole-4-carboxylic acid), and degradation products.

Causality: The choice of a C18 stationary phase provides a nonpolar surface that retains the

analyte based on its hydrophobicity. An acidic mobile phase (using formic or phosphoric acid) is

crucial to suppress the ionization of the carboxylic acid group, ensuring a symmetric peak

shape and reproducible retention time. Acetonitrile is selected as the organic modifier for its

favorable elution strength and UV transparency.

Protocol 2.1: Reverse-Phase HPLC/UPLC Method
Instrumentation:

HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

Column:

C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase:

A: 0.1% Formic Acid in Water.
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B: 0.1% Formic Acid in Acetonitrile.

Note: Using formic acid makes the method compatible with mass spectrometry (MS)

detection.[2]

Gradient Elution:

Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high

percentage (e.g., 95% B) over 10-15 minutes to elute any more nonpolar impurities.

Flow Rate:

1.0 mL/min for HPLC; adaptable for UPLC based on column dimensions.

Detection:

UV detection at the wavelength of maximum absorbance (λ-max), determined by DAD

analysis (typically 254 nm or a specific λ-max for the oxazole ring).

Sample Preparation:

Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50

Acetonitrile:Water) to a final concentration of ~0.5-1.0 mg/mL.

Filter the sample through a 0.22 µm syringe filter before injection.

Analysis:

Inject 5-10 µL of the prepared sample.

Purity is determined by calculating the area percentage of the main peak relative to the

total peak area.

Spectroscopic Characterization for Structural
Elucidation
Spectroscopy is indispensable for confirming the molecular structure of the analyte. A

combination of NMR, FTIR, and Mass Spectrometry provides orthogonal data to build a
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complete and unambiguous structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic

connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.

Causality: The choice of a deuterated polar solvent like DMSO-d₆ or Methanol-d₄ is necessary

to dissolve the carboxylic acid.[3] The acidic proton of the carboxyl group is often broad and

may exchange with residual water in the solvent; its observation can be confirmed by a D₂O

exchange experiment.

Protocol 3.1.1: ¹H and ¹³C NMR Analysis
Instrumentation:

NMR Spectrometer (400 MHz or higher recommended for better resolution).

Sample Preparation:

Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆).

¹H NMR Acquisition:

Acquire a standard proton spectrum. The acidic proton of the carboxylic acid is expected

to appear as a broad singlet at a very high chemical shift (>10 ppm).[4]

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum. Quaternary carbons (like C4, C5, and the

carboxyl carbon) will be present.

Data Interpretation:

Correlate the observed chemical shifts with the expected structure.
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Table 3.1: Expected NMR Chemical Shifts (δ in ppm) (Note: These are predicted values based

on general chemical shift theory for oxazoles and carboxylic acids. Actual experimental values

may vary.)

Atom Position
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

Rationale

-CH₃ (on C5) ~2.5 - 2.8 (singlet, 3H) ~10 - 15

Methyl group attached

to an sp² carbon of a

heterocycle.

-H (on C2) ~8.5 - 9.0 (singlet, 1H) ~150 - 155

Proton on the oxazole

ring, deshielded by

adjacent N and O

atoms.

-COOH
>10 (broad singlet,

1H)
~160 - 170

Carboxylic acid

proton, highly

deshielded.[4]

C4 (oxazole ring) - ~115 - 125

Quaternary carbon

attached to the

carboxyl group.

C5 (oxazole ring) - ~160 - 165

Quaternary carbon

attached to the methyl

group and oxygen.

C=O (carboxyl) - ~165 - 175
Carboxylic acid

carbonyl carbon.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by

detecting their characteristic vibrational frequencies.

Causality: The carboxylic acid group has two highly characteristic vibrations: a very broad O-H

stretch due to hydrogen bonding and a sharp C=O stretch.[4] The oxazole ring will also exhibit

unique C=N and C-O stretching frequencies.
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Protocol 3.2.1: FTIR Analysis
Instrumentation:

FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid powder directly onto the ATR crystal.

Acquisition:

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation:

Identify the key vibrational bands corresponding to the molecule's functional groups.

Table 3.2: Expected FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Rationale / Source

2500-3300 (very

broad)
-COOH O-H Stretch

Characteristic of a

hydrogen-bonded

carboxylic acid dimer.

[4]

~1710-1730 -COOH C=O Stretch

Carbonyl stretch,

frequency typical for a

carboxylic acid

conjugated with a ring

system.[4]

~1600-1650 Oxazole Ring C=N Stretch

Imine-like stretching

within the heterocyclic

ring.

~1200-1300 -COOH / Ring C-O Stretch

Combination of C-O

stretching from the

acid and the oxazole

ether linkage.

Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through analysis

of its fragmentation patterns. It is often coupled with HPLC (LC-MS) for definitive identification

of the main peak and any impurities.

Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar

molecule. Running in both positive and negative ion modes is recommended. Negative mode

will readily deprotonate the carboxylic acid to yield the [M-H]⁻ ion, while positive mode should

produce the protonated [M+H]⁺ ion.

Protocol 3.3.1: LC-MS Analysis
Instrumentation:

HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).
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LC Method:

Use the HPLC method described in Protocol 2.1.

MS Parameters (ESI):

Ionization Mode: ESI, run in both positive and negative modes.

Scan Range: m/z 50-500.

Capillary Voltage: ~3-4 kV.

Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.

Data Interpretation:

Confirm the molecular weight from the parent ion. The high-resolution mass spectrum

should be within 5 ppm of the theoretical exact mass.

Analyze the fragmentation pattern (MS/MS) to confirm the structure. Common

fragmentations for oxazoles include loss of CO and HCN.[6] The carboxylic acid can lose

H₂O or CO₂.

Table 3.3: Expected Mass Spectrometry Data

Ion Type Expected m/z Rationale

[M+H]⁺ 128.03
Protonated molecule (Positive

Mode)

[M-H]⁻ 126.02
Deprotonated molecule

(Negative Mode)

Exact Mass 127.0269
C₅H₅NO₃ (for high-resolution

MS)

Analytical Workflow and Data Integration
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A comprehensive characterization relies on the integration of data from these orthogonal

techniques. The workflow ensures that identity, structure, and purity are all confirmed.

Diagram 4.1: Overall Analytical Characterization
Workflow
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Functional Groups

LC-MS
(Protocol 3.3.1)

Identity Check

Certificate of Analysis
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Click to download full resolution via product page

Caption: Integrated workflow for the complete characterization of the analyte.

Diagram 4.2: Detailed LC-MS Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b011015?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

LC Separation

MS Detection

Dissolve in Diluent
(~1 mg/mL)

Filter (0.22 µm)

Inject into HPLC

C18 Reverse Phase
(Acidic Mobile Phase)

UV Detector ESI Source
(Positive/Negative)

Eluent

Report

Combined Data Report

Mass Analyzer
(Scan m/z 50-500)

Mass Spectrum
([M+H]⁺ or [M-H]⁻)

Combined Data Report

Click to download full resolution via product page

Caption: Step-by-step workflow for LC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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